molecular formula C9H6Cl2O5 B6147155 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid CAS No. 57296-46-5

3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid

Cat. No.: B6147155
CAS No.: 57296-46-5
M. Wt: 265
InChI Key:
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Description

3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is an organic compound with the chemical formula C9H6Cl2O5 It is a derivative of benzene, featuring two chlorine atoms, one methoxy group, and two carboxylic acid groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 5-methoxyphthalic acid, followed by further functionalization to introduce the desired substituents. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized benzene derivatives.

Scientific Research Applications

3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler dicarboxylic acid derivative of benzene.

    Isophthalic acid: 1,3-benzenedicarboxylic acid, another isomer of benzenedicarboxylic acid.

    Terephthalic acid: 1,4-benzenedicarboxylic acid, used in the production of polyethylene terephthalate (PET).

Uniqueness

3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is unique due to the presence of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives. These substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

57296-46-5

Molecular Formula

C9H6Cl2O5

Molecular Weight

265

Purity

95

Origin of Product

United States

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